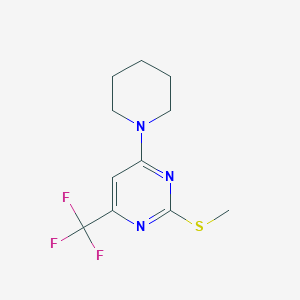

2-(Methylsulfanyl)-4-piperidino-6-(trifluoromethyl)pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

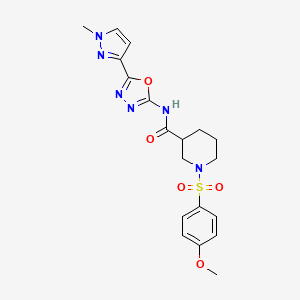

The compound “2-(Methylsulfanyl)-4-piperidino-6-(trifluoromethyl)pyrimidine” is a pyrimidine derivative. Pyrimidine is a basic heterocyclic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It is a key component of many bioactive compounds and pharmaceuticals .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 2-methylsulfanyl-6-polyfluoroalkylpyrimidin-4-ones has been optimized, with the yield of trifluoromethyl-substituted heterocycle increased to 96% . The interaction of these heterocycles with morpholine or hydrazine results in nucleophilic substitution of the methylsulfanyl group, leading to 2-morpholino- and 2-hydrazino-6-polyfluoroalkylpyrimidin-4-ones .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, trifluoromethylpyridines have been synthesized through various methods, including vapor-phase reactions . The trifluoromethyl group is an important subgroup of fluorinated compounds, with more than 50% of the pesticides launched in the last two decades being fluorinated .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, 4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine has a molecular weight of 228.62 and is a solid at room temperature . Trifluoromethylpyridines are known for their unique physicochemical properties due to the combination of the unique properties of the fluorine atom and the pyridine moiety .Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Chemical Properties

- Research by Chmielowiec et al. (2004) focused on optimizing the reaction conditions for synthesizing a compound related to 2-(Methylsulfanyl)-4-piperidino-6-(trifluoromethyl)pyrimidine, demonstrating the potential for high-yield synthesis through careful reaction control and kinetic modeling (Chmielowiec, Leś, & Szelejewski, 2004).

- A study by Bassyouni & Fathalla (2013) explored the synthesis of new heterocyclic sulfanylpyrimidin-4(3H)-one derivatives, showcasing the versatility of sulfanyl groups in heterocyclic chemistry and their potential in developing compounds with a wide spectrum of biological activities (Bassyouni & Fathalla, 2013).

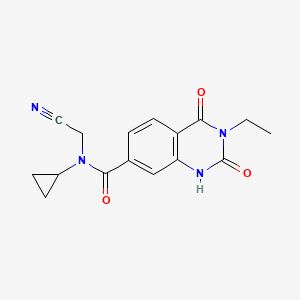

Biological and Pharmacological Applications

- Swarbrick et al. (2009) identified a series of compounds including a derivative of this compound as potent and selective cyclooxygenase-2 (COX-2) inhibitors, indicating their potential for developing new anti-inflammatory drugs (Swarbrick et al., 2009).

- The modification of pyrrolo[2,3‐d]pyrimidines by C–H borylation followed by cross-coupling or other transformations has been developed for synthesizing biologically relevant derivatives, illustrating the compound's utility in medicinal chemistry and drug development (Klečka, Slavětínská, & Hocek, 2015).

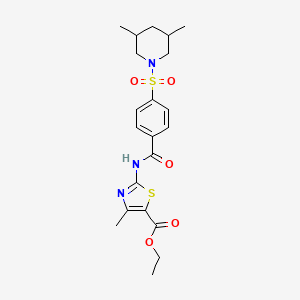

Material Science and Other Applications

- Spectroscopic investigation by Alzoman et al. (2015) on a similar compound emphasizes the importance of such molecules in the development of chemotherapeutic agents, highlighting their structural and electronic properties through computational analyses (Alzoman et al., 2015).

- Yokota et al. (2012) synthesized new fluorescent compounds based on benzo[4,5]thieno[3,2-d]pyrimidine derivatives, indicating the potential use of these compounds in fluorescence applications and material sciences (Yokota et al., 2012).

Wirkmechanismus

The mechanism of action of pyrimidine derivatives is diverse and depends on the specific compound. Some pyrimidine analogs act as anticancer agents through diverse mechanisms of action including kinase enzyme inhibition, cell cycle arrest, activation of oncogenes, reduction of mitochondrial membrane potential, increase of ROS, and induction of apoptosis .

Safety and Hazards

Zukünftige Richtungen

The future directions for research into pyrimidine derivatives are promising. They are key components of many bioactive compounds and pharmaceuticals, and their unique properties make them attractive targets for the development of new therapies . It is expected that many novel applications of these compounds will be discovered in the future .

Eigenschaften

IUPAC Name |

2-methylsulfanyl-4-piperidin-1-yl-6-(trifluoromethyl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F3N3S/c1-18-10-15-8(11(12,13)14)7-9(16-10)17-5-3-2-4-6-17/h7H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBURWQUJXDXJJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=CC(=N1)N2CCCCC2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F3N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3Z)-5-bromo-1-ethyl-3-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2808649.png)

![N~4~-(1,3-benzodioxol-5-yl)-N~6~,N~6~-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2808650.png)

![ethyl (E)-3-[4-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]phenyl]prop-2-enoate](/img/structure/B2808655.png)

![N-(2-(diethylamino)ethyl)-3-(ethylsulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2808656.png)

![3-{[4-Bromo-2-chloro({[(4-methylphenyl)sulfonyl]amino}carbonyl)anilino]methyl}pyridine](/img/structure/B2808657.png)

![N-(2-methylphenyl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B2808661.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2,4-dimethyl-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2808662.png)

![(Z)-8-(3-methoxybenzyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2808665.png)